molecular formula C9H12N2O2 B6618880 2-(4-methyl-3-nitrophenyl)ethan-1-amine CAS No. 1388040-96-7

2-(4-methyl-3-nitrophenyl)ethan-1-amine

Cat. No.: B6618880
CAS No.: 1388040-96-7
M. Wt: 180.20 g/mol
InChI Key: IRELZUHBQHNEED-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenyl)ethan-1-amine is a substituted phenethylamine derivative characterized by a benzene ring substituted with a methyl group at the para position (C4) and a nitro group at the meta position (C3). Its molecular formula is C9H12N2O2, with a molecular weight of 180.20 g/mol . This compound is structurally related to psychoactive phenethylamines but differs in substituent patterns, which critically influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(4-methyl-3-nitrophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRELZUHBQHNEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)ethan-1-amine typically involves the nitration of 4-methylphenethylamine. The nitration process introduces a nitro group into the aromatic ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the starting material.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methyl-3-nitrophenyl)ethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-(4-methyl-3-aminophenyl)ethan-1-amine.

    Substitution: Various substituted phenethylamines depending on the nucleophile used.

    Oxidation: 2-(4-carboxy-3-nitrophenyl)ethan-1-amine.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving phenethylamine derivatives.

    Medicine: Research into potential pharmacological activities, such as its effects on neurotransmitter systems, is ongoing. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)ethan-1-amine involves its interaction with biological targets, primarily through its amine and nitro functional groups. The compound can act as a substrate for enzymes such as transaminases, which facilitate the transfer of amino groups. Additionally, the nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent positions, electronic effects, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
2-(4-Methyl-3-nitrophenyl)ethan-1-amine -NO2 (C3), -CH3 (C4) C9H12N2O2 180.20 Storage: Not specified; GHS data unavailable
N-methyl-2-(4-nitrophenyl)ethan-1-amine -NO2 (C4), -CH3 (N-methyl) C9H12N2O2 180.20 mp: 124–125°C; 1H-NMR δ 8.13 (ArH), 3.20 (CH2)
2-(2-Methyl-4-nitrophenyl)ethan-1-amine -NO2 (C4), -CH3 (C2) C9H12N2O2 180.20 Synthesized via Pd/C hydrogenation; MS m/z: 336.2 [M+H]+
2-(4-Nitrophenyl)ethan-1-amine -NO2 (C4) C8H10N2O2 166.18 Used as a donor in enzymatic assays (specific activity: ~U g⁻¹)
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine -F (C4), -OCH3 (C2) C9H12FNO 169.20 Solubility: Not specified; stored at 2–8°C

Key Differences and Implications

Substituent Position and Electronic Effects: The nitro group at C3 in the target compound creates a distinct electronic environment compared to analogs with para-nitro groups (e.g., 2-(4-nitrophenyl)ethan-1-amine). The methyl group at C4 in the target compound introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing -F and -OCH3 groups in 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine .

Biological Activity: Enzymatic assays using 2-(4-nitrophenyl)ethan-1-amine as a donor demonstrated specific activities of ~U g⁻¹ at pH 7.5 . The target compound’s meta-nitro and para-methyl substituents may reduce its efficacy in similar assays due to altered electronic and steric profiles. N-methylated analogs (e.g., N-methyl-2-(4-nitrophenyl)ethan-1-amine) show enhanced lipophilicity, which could improve blood-brain barrier penetration compared to the target compound .

Synthetic Considerations :

  • The synthesis of N-methyl-2-(4-nitrophenyl)ethan-1-amine involves reductive amination with methylamine, yielding an 82.9% isolated product . The target compound’s synthesis would require careful regioselective nitration to achieve the meta-nitro/para-methyl pattern, which is synthetically challenging.

Spectroscopic Data :

  • The 1H-NMR spectrum of N-methyl-2-(4-nitrophenyl)ethan-1-amine shows aromatic proton signals at δ 8.13 ppm and methylene protons at δ 3.20 ppm . The target compound’s aromatic protons are expected to resonate upfield due to the electron-donating methyl group at C4.

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